2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride
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Overview
Description
2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N4S and its molecular weight is 335.29. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
A variety of chemical syntheses and derivative formations of compounds related to 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride have been explored. For instance, Zborovskii et al. (2011) studied the cyclization of similar compounds, leading to the formation of hydrohalides and diones, which are significant in chemical research (Zborovskii et al., 2011). Additionally, Patel et al. (2012) reported the synthesis of novel compounds based on various substituted piperazines and piperidines, which showcased potential as antimicrobial agents (Patel et al., 2012).
Biological and Pharmacological Activities
Several studies have focused on the biological and pharmacological activities of derivatives of this compound. Anisetti and Reddy (2012) synthesized analogs showing significant biological activity against standard strains, emphasizing the potential of these compounds in medical research (Anisetti & Reddy, 2012). Moreover, Sharma et al. (2014) evaluated the antibacterial, antifungal, and anticancer activities of novel derivatives, highlighting their potential in cancer research (Sharma et al., 2014).
Synthesis Processes and Methodologies
Research has also been conducted on the synthesis processes and methodologies involving compounds structurally related to this compound. For example, Ramesh et al. (2006) described an improved process for preparing important intermediates in the production of anti-hypertensive drugs, demonstrating the compound’s relevance in the synthesis of pharmaceuticals (Ramesh et al., 2006).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal applications of derivatives of this compound has been a focus area. Patel et al. (2009) and Al-Masoudi et al. (2007) explored the synthesis of new derivatives and evaluated their antimicrobial activities, contributing to the development of new antimicrobial agents (Patel et al., 2009), (Al-Masoudi et al., 2007).
Antiprotozoal Activity
Pérez‐Villanueva et al. (2013) investigated novel derivatives for their antiprotozoal activity, offering insights into potential therapeutic applications against protozoan infections (Pérez‐Villanueva et al., 2013).
Anticancer Research
Turov (2020) conducted a study on the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, demonstrating the relevance of such compounds in cancer research (Turov, 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in mood regulation, sleep, appetite, and other physiological functions.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence pathways related to these neurotransmitters . This could include the dopaminergic and serotonergic pathways, which have downstream effects on mood, sleep, appetite, and more.
Pharmacokinetics
A study on structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation . Most of the compounds complied with RO5, suggesting favorable pharmacokinetic properties .
Result of Action
If it acts as a dopamine and serotonin antagonist, it could potentially alter neurotransmitter levels and signaling, impacting various physiological processes .
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .
Properties
IUPAC Name |
2-(2-piperazin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S.2ClH/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17;;/h1-4,14H,5-10H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFAQGNJVBEHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCSC2=NC3=CC=CC=C3N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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